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Compound of Interest

Compound Name: 9-Oxoheptadecanedioic acid

Cat. No.: B3242121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for various

positional isomers of oxoheptadecanedioic acid. Due to a lack of available experimental

spectra for these specific compounds, this comparison is based on established principles of

organic spectroscopy and data from closely related long-chain dicarboxylic and oxo-carboxylic

acids. The information herein is intended to serve as a predictive guide for the identification and

characterization of these molecules.

Spectroscopic Data Comparison
The introduction of an oxo (keto) group along the seventeen-carbon chain of heptadecanedioic

acid will significantly influence the spectroscopic properties of the molecule, particularly in NMR

and IR spectroscopy. The precise location of the carbonyl group will determine the chemical

shifts and splitting patterns of nearby protons and carbons.

Table 1: Predicted Spectroscopic Data for Positional Isomers of Oxoheptadecanedioic Acid
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Isomer
1H NMR
(Predicted)

13C NMR
(Predicted)

IR
Spectroscopy
(Predicted)

Mass
Spectrometry
(Predicted)

2-

Oxoheptadecane

dioic acid

- α-protons to the

oxo group (~2.5-

2.8 ppm, t) -

Protons adjacent

to the carboxyl

groups (~2.2-2.4

ppm, t) -

Carboxylic acid

protons (~10-12

ppm, br s)

- Carboxyl

carbons (~175-

185 ppm) - Oxo

carbon (~195-

205 ppm) - α-

carbons to the

oxo group (~35-

45 ppm)

- Broad O-H

stretch (2500-

3300 cm-1) -

Sharp C=O

stretch (keto)

(~1715 cm-1) -

Sharp C=O

stretch (acid)

(~1700-1720 cm-

1)

- Molecular Ion

(M+) at m/z 314 -

Fragments from

cleavage alpha

to the carbonyl

group

3-

Oxoheptadecane

dioic acid

- α-protons to the

oxo group (~2.5-

2.8 ppm, m) -

Protons adjacent

to the carboxyl

groups (~2.2-2.4

ppm, t) -

Carboxylic acid

protons (~10-12

ppm, br s)

- Carboxyl

carbons (~175-

185 ppm) - Oxo

carbon (~200-

210 ppm) - α-

carbons to the

oxo group (~40-

50 ppm)

- Broad O-H

stretch (2500-

3300 cm-1) -

Sharp C=O

stretch (keto)

(~1715 cm-1) -

Sharp C=O

stretch (acid)

(~1700-1720 cm-

1)

- Molecular Ion

(M+) at m/z 314 -

Characteristic

McLafferty

rearrangement

fragments

8-

Oxoheptadecane

dioic acid

- α-protons to the

oxo group (~2.4-

2.6 ppm, t) -

Protons adjacent

to the carboxyl

groups (~2.2-2.4

ppm, t) -

Carboxylic acid

protons (~10-12

ppm, br s)

- Carboxyl

carbons (~175-

185 ppm) - Oxo

carbon (~210-

220 ppm) - α-

carbons to the

oxo group (~42-

45 ppm)

- Broad O-H

stretch (2500-

3300 cm-1) -

Sharp C=O

stretch (keto)

(~1715 cm-1) -

Sharp C=O

stretch (acid)

(~1700-1720 cm-

1)

- Molecular Ion

(M+) at m/z 314 -

Symmetrical

cleavage

patterns around

the keto group

9-

Oxoheptadecane

- α-protons to the

oxo group (~2.4-

- Carboxyl

carbons (~175-

- Broad O-H

stretch (2500-

- Molecular Ion

(M+) at m/z 314 -
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dioic acid 2.6 ppm, t) -

Protons adjacent

to the carboxyl

groups (~2.2-2.4

ppm, t) -

Carboxylic acid

protons (~10-12

ppm, br s)

185 ppm) - Oxo

carbon (~210-

220 ppm) - α-

carbons to the

oxo group (~42-

45 ppm)

3300 cm-1) -

Sharp C=O

stretch (keto)

(~1715 cm-1) -

Sharp C=O

stretch (acid)

(~1700-1720 cm-

1)

Symmetrical

cleavage

patterns around

the keto group

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of long-

chain oxo-dicarboxylic acids.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified oxoheptadecanedioic acid isomer in

approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).

The choice of solvent will depend on the solubility of the compound. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-64 scans.

13C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A

proton-decoupled sequence (e.g., PENDANT or DEPT) is typically used to simplify the

spectrum and provide information on the number of attached protons to each carbon. A

larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are

generally required due to the lower natural abundance of 13C.

2. Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

most common. A small amount of the solid sample is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
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potassium bromide and pressing it into a thin disk. For soluble samples, a thin film can be

cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable

solvent (e.g., methanol or acetonitrile). For gas chromatography-mass spectrometry (GC-

MS), derivatization to form more volatile esters (e.g., methyl or trimethylsilyl esters) may be

necessary.

Data Acquisition:

Electrospray Ionization (ESI-MS): This technique is suitable for direct infusion or liquid

chromatography-mass spectrometry (LC-MS) and is a soft ionization method that typically

yields the molecular ion ([M-H]- in negative ion mode or [M+H]+ in positive ion mode).

Electron Ionization (EI-MS): This is a high-energy ionization technique typically used with

GC-MS. It results in extensive fragmentation, providing a characteristic fragmentation

pattern that can be used for structural elucidation.

Visualizations
Metabolic Pathway of Dicarboxylic Acids
Long-chain dicarboxylic acids are metabolized in mammals through a combination of omega

(ω)-oxidation in the endoplasmic reticulum and subsequent beta (β)-oxidation in peroxisomes.

This pathway is an alternative to the primary mitochondrial β-oxidation of fatty acids.
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Caption: Metabolic pathway of long-chain dicarboxylic acids.

Workflow for Spectroscopic Comparison
The logical workflow for comparing the spectroscopic data of oxoheptadecanedioic acid

isomers involves a systematic process of sample preparation, data acquisition, and spectral

analysis.
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Caption: Workflow for spectroscopic data comparison of isomers.
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[https://www.benchchem.com/product/b3242121#spectroscopic-data-comparison-for-
isomers-of-oxoheptadecanedioic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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